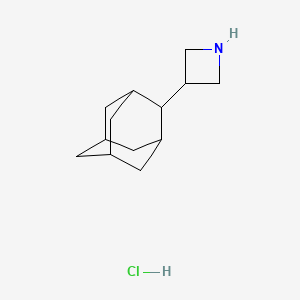

3-(2-Adamantyl)azetidine;hydrochloride

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

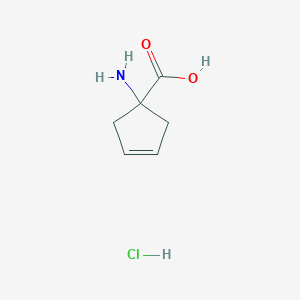

“3-(2-Adamantyl)azetidine;hydrochloride” is a compound that involves an azetidine ring and an adamantyl group . Azetidines are important four-membered heterocycles used in organic synthesis and medicinal chemistry . The adamantyl group is a polycyclic cage molecule with high symmetry and remarkable properties .

Synthesis Analysis

Azetidines can be prepared by reduction of azetidinones (β-lactams) with lithium aluminium hydride . They can also be produced by a multistep route from 3-amino-1-propanol . Regio- and diastereoselective synthesis of 2-arylazetidines could be performed from appropriately substituted oxiranes via ring transformation .Molecular Structure Analysis

Azetidine is a saturated heterocyclic organic compound containing three carbon atoms and one nitrogen atom . The reactivity of azetidines is driven by a considerable ring strain, while at the same time, the ring is significantly more stable than that of related aziridines .Chemical Reactions Analysis

The reactivity of azetidines is driven by a considerable ring strain, which translates into both facile handling and unique reactivity that can be triggered under appropriate reaction conditions . The [2 + 2] photocycloaddition reaction between an imine and an alkene component, the aza Paternò–Büchi reaction, is one of the most efficient ways to synthesize functionalized azetidines .Physical And Chemical Properties Analysis

Azetidine is a liquid at room temperature with a strong odor of ammonia and is strongly basic compared to most secondary amines . The properties of azetidines are driven by the ring strain of approx. 25.4 kcal/mol .Aplicaciones Científicas De Investigación

Organic Synthesis and Medicinal Chemistry

Azetidines serve as crucial building blocks in organic synthesis. Despite their considerable ring strain, they are more stable than related aziridines. Researchers have developed innovative methods for synthesizing azetidines, including [2+2] cycloaddition reactions. These advances enable the efficient preparation of 3-(2-Adamantyl)azetidine hydrochloride, making it a versatile intermediate in drug discovery and development .

Metalated Azetidines

Metalation of azetidines opens up exciting possibilities. By incorporating metal atoms (such as lithium or magnesium), scientists can fine-tune the reactivity and selectivity of the compound. Metalated azetidines serve as valuable precursors for further functionalization, allowing access to diverse chemical space .

C(sp3)–H Functionalization

Functionalizing C(sp3)–H bonds directly is a powerful strategy in organic chemistry. Recent breakthroughs have enabled the selective functionalization of 3-(2-Adamantyl)azetidine hydrochloride, providing access to structurally complex molecules. These transformations enhance the compound’s utility in synthetic routes and natural product synthesis .

Carbon Nucleophile Reactions

The facile opening of 3-(2-Adamantyl)azetidine hydrochloride with carbon nucleophiles (such as organolithium reagents) allows for the construction of intricate carbon-carbon bonds. This reactivity expands its scope in the synthesis of complex molecules, including natural products and pharmaceuticals .

Polymer Synthesis

Azetidines contribute to polymer science. Researchers have explored their incorporation into polymer backbones, leading to novel materials with tailored properties. By introducing 3-(2-Adamantyl)azetidine hydrochloride units, scientists can modulate polymer properties such as solubility, mechanical strength, and thermal stability .

Chiral Templates

Chirality plays a crucial role in drug design and asymmetric synthesis. Azetidines, including our compound of interest, serve as chiral templates. Their unique three-dimensional structures can guide the formation of enantioselective products, making them valuable tools in the synthesis of pharmaceutical intermediates and natural products .

Mecanismo De Acción

Target of Action

Similar azetidine derivatives have been shown to interact with various targets in the central nervous system .

Mode of Action

Studies on similar azetidine derivatives suggest that they may exert their effects by interacting with various targets in the central nervous system, leading to changes in cellular processes .

Biochemical Pathways

For instance, these compounds have been shown to modulate the activities of enzymes such as inducible NOS, PTEN-induced putative kinase, and uncoupling protein 2 .

Result of Action

Similar azetidine derivatives have been shown to have neuroprotective effects, such as improving neurological deficits, reducing brain edema, and suppressing apoptosis . They have also been found to attenuate inflammation and oxidative stress by upregulating antioxidant enzymes and downregulating pro-inflammatory mediators .

Safety and Hazards

Direcciones Futuras

Azetidines have many potential applications in the field of medicinal chemistry, including their use as amino acid surrogates and their potential in peptidomimetic and nucleic acid chemistry . Recent advances in the chemistry and reactivity of azetidines have been reported, and future research will likely continue to explore these areas .

Propiedades

IUPAC Name |

3-(2-adamantyl)azetidine;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H21N.ClH/c1-8-2-10-4-9(1)5-11(3-8)13(10)12-6-14-7-12;/h8-14H,1-7H2;1H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WNTPHDSSXKSDSV-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C2CC3CC1CC(C2)C3C4CNC4.Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H22ClN |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

227.77 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-(2-Adamantyl)azetidine;hydrochloride | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![{[4-(2-Methoxyphenyl)-1,3-thiazol-2-yl]-methyl}amine dihydrochloride methanol](/img/structure/B2462517.png)

![7-Fluoro-3-[[1-(4-phenyloxane-4-carbonyl)piperidin-4-yl]methyl]quinazolin-4-one](/img/structure/B2462525.png)

![2-(8-methyl-4-oxopyrido[1,2-a][1,3,5]triazin-2-yl)sulfanyl-N-(2-methylphenyl)acetamide](/img/structure/B2462531.png)

![6-[(Furan-2-carbonyl)amino]hexanoic acid](/img/structure/B2462534.png)